molecular formula C9H14N4O2 B2377178 2-Cyclohexyl-4-nitropyrazol-3-amine CAS No. 1249516-65-1

2-Cyclohexyl-4-nitropyrazol-3-amine

Cat. No.: B2377178
CAS No.: 1249516-65-1
M. Wt: 210.237
InChI Key: XQICHMKXWYTWJC-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-nitropyrazol-3-amine is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 238.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4-nitropyrazol-3-amine typically involves the nitration of a cyclohexyl-substituted pyrazole derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of aniline derivatives using cobalt- or nickel-based catalysts. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4-nitropyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 2-Cyclohexyl-4-aminopyrazol-3-amine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexyl-4-nitropyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-nitropyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexyl-4-aminopyrazol-3-amine: A reduced form of the compound with similar structural features.

    4-Nitropyrazole derivatives: Compounds with similar nitro-substituted pyrazole rings.

Uniqueness

2-Cyclohexyl-4-nitropyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-cyclohexyl-4-nitropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-9-8(13(14)15)6-11-12(9)7-4-2-1-3-5-7/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQICHMKXWYTWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C=N2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249516-65-1
Record name 1-cyclohexyl-4-nitro-1H-pyrazol-5-amine
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